molecular formula C8H10BrN3 B1400760 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine CAS No. 1227075-76-4

7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine

Cat. No. B1400760
M. Wt: 228.09 g/mol
InChI Key: XWWXJBAANRSQOC-UHFFFAOYSA-N
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Description

“7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine” is a chemical compound with the CAS Number: 1227075-76-4 . It has a molecular weight of 228.09 . The compound is a solid at room temperature .


Physical And Chemical Properties Analysis

“7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Electrochemical Properties and Reactions

  • Electrochemical Reduction : The compound undergoes electrochemical reduction in hydroorganic or aprotic media, leading to 1,4-dihydro derivatives, which can isomerize or debromhydrate. This process forms 1,2,3,4-tetrahydropyridopyrazines (Armand, Chekir, & Pinson, 1978).

Chemical Synthesis and Modification

  • Heterocyclic Compound Synthesis : The compound is used in the synthesis of various heterocyclic structures, including pyrazino-fused carbazoles and carbolines. These structures are achieved through palladium-catalyzed couplings and subsequent cyclizations (Lassagne et al., 2018).
  • Optoelectronic Materials : Dipyrrolopyrazine derivatives, synthesized through regio-selective amination of dihalo-pyrrolopyrazines, show promise as organic materials for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).

Crystal Structures and Molecular Analysis

  • Crystal Structure Studies : Research on the crystal structures of derivatives like 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine contributes to the understanding of molecular arrangements and interactions (Popek & Crundwell, 2019).

Biological and Antitumor Properties

  • Antitumor Activity : Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates exhibit antitumor potential against various human tumor cell lines. This research provides insights into structure-activity relationships and potential mechanisms of action for cell growth inhibition (Rodrigues et al., 2021).

Miscellaneous Applications

  • Corrosion Inhibition : Pyrazine derivatives, including 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine, have been evaluated for their potential as corrosion inhibitors for steel, using quantum chemical calculations and molecular dynamics simulations (Obot & Gasem, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h4,10H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWXJBAANRSQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)NCCN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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